molecular formula C15H21Br2N5Na3O12P3 B14802251 trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

Cat. No.: B14802251
M. Wt: 785.05 g/mol
InChI Key: KJYSFRKUFDOOSQ-UHFFFAOYSA-K
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Description

Trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate is a complex chemical compound that plays a significant role in various biochemical and industrial processes. This compound is an intermediate in the purine metabolism pathway and is known for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate involves multiple steps, including the phosphorylation of inosine derivatives. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are carefully monitored and controlled. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using reducing agents like hydrogen or hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

Trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Plays a role in nucleotide metabolism and is used in studies related to DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the purine metabolism pathway, influencing the synthesis and degradation of nucleotides. The compound’s effects are mediated through its binding to enzymes and other proteins involved in these metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotide derivatives such as inosine monophosphate and guanosine triphosphate. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate apart is its unique combination of functional groups that confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H21Br2N5Na3O12P3

Molecular Weight

785.05 g/mol

IUPAC Name

trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3

InChI Key

KJYSFRKUFDOOSQ-UHFFFAOYSA-K

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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